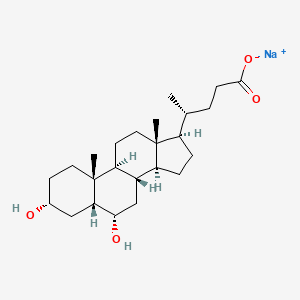

羟基脱氧胆酸钠盐

描述

Hyodeoxycholic Acid Sodium Salt, also known as Sodium Hyodeoxycholate, is a bile acid derivative. It is a secondary bile acid produced by intestinal bacteria from primary bile acids. The compound is known for its role in the emulsification of fats and its therapeutic potential in various medical conditions .

科学研究应用

Hyodeoxycholic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for bile acid profiling.

Biology: Studied for its role in regulating glucose homeostasis and reducing blood glucose levels.

Medicine: Investigated for its therapeutic potential in treating non-alcoholic fatty liver disease and type 2 diabetes

作用机制

- Hyodeoxycholic Acid Sodium Salt primarily interacts with bile acid receptors, including the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). These receptors play essential roles in regulating bile acid homeostasis, lipid metabolism, and glucose control .

- Hyodeoxycholic Acid Sodium Salt modulates bile acid composition and flow. It inhibits cholesterol absorption in the intestine and reduces cholesterol secretion into bile, thereby decreasing biliary cholesterol saturation .

Target of Action

Mode of Action

生化分析

Biochemical Properties

Hyodeoxycholic Acid Sodium Salt plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450, family 7, subfamily A, polypeptide 1 (CYP7A1), which is involved in the hydroxylation of bile acids. This interaction is crucial for the conversion of cholesterol into bile acids, thereby regulating cholesterol levels in the body .

Additionally, Hyodeoxycholic Acid Sodium Salt interacts with the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). These receptors play a vital role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. The binding of Hyodeoxycholic Acid Sodium Salt to these receptors modulates their activity, influencing various metabolic pathways .

Cellular Effects

Hyodeoxycholic Acid Sodium Salt has profound effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in intestinal epithelial cells, Hyodeoxycholic Acid Sodium Salt suppresses cell proliferation and modulates signaling pathways involved in maintaining intestinal barrier function .

In hepatocytes, Hyodeoxycholic Acid Sodium Salt affects the expression of genes involved in bile acid synthesis and transport. It also influences glucose metabolism by modulating the activity of key enzymes such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase .

Molecular Mechanism

The molecular mechanism of action of Hyodeoxycholic Acid Sodium Salt involves several binding interactions with biomolecules. It binds to nuclear receptors such as FXR and TGR5, leading to the activation or inhibition of these receptors. This binding modulates the expression of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis .

Hyodeoxycholic Acid Sodium Salt also undergoes glucuronidation in the liver and kidneys, which is a crucial pathway for the elimination of toxic bile acids. This process involves the addition of glucuronic acid to Hyodeoxycholic Acid Sodium Salt, making it more water-soluble and easier to excrete .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hyodeoxycholic Acid Sodium Salt change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that Hyodeoxycholic Acid Sodium Salt can have sustained effects on cellular function, particularly in regulating bile acid synthesis and glucose metabolism .

Dosage Effects in Animal Models

The effects of Hyodeoxycholic Acid Sodium Salt vary with different dosages in animal models. In LDL receptor-knockout mice, a diet supplemented with Hyodeoxycholic Acid Sodium Salt significantly decreased atherosclerotic lesion size and improved lipid metabolism. At high doses, the compound can have toxic effects, including liver damage and impaired glucose metabolism .

Metabolic Pathways

Hyodeoxycholic Acid Sodium Salt is involved in several metabolic pathways. It is synthesized from cholesterol in the liver and undergoes further modifications in the intestine by gut bacteria. The compound interacts with enzymes such as CYP7A1 and UDP-glucuronosyltransferase, which are involved in its hydroxylation and glucuronidation, respectively .

Transport and Distribution

Within cells and tissues, Hyodeoxycholic Acid Sodium Salt is transported and distributed through specific transporters and binding proteins. It is taken up by hepatocytes via the sodium-taurocholate cotransporting polypeptide (NTCP) and is excreted into bile through the bile salt export pump (BSEP). These transporters play a crucial role in maintaining the enterohepatic circulation of bile acids .

Subcellular Localization

Hyodeoxycholic Acid Sodium Salt is primarily localized in the liver and intestines. Within hepatocytes, it is found in the cytoplasm and is transported to the endoplasmic reticulum for glucuronidation. The compound’s activity and function are influenced by its subcellular localization, as it interacts with various enzymes and receptors in these compartments .

准备方法

Synthetic Routes and Reaction Conditions: Hyodeoxycholic Acid Sodium Salt can be synthesized through the saponification of pig bile. The process involves the following steps:

Saponification: Pig bile is treated with a strong base, such as sodium hydroxide, to hydrolyze the bile acids.

Purification: The resulting mixture is purified using column chromatography. The optimal resin for this process is CG161M macroporous resin.

Crystallization: The purified hyodeoxycholic acid is then crystallized to achieve high purity.

Industrial Production Methods: Industrial production of Hyodeoxycholic Acid Sodium Salt follows similar steps but on a larger scale. The process involves the extraction of bile acids from pig bile, followed by saponification, purification, and crystallization to obtain the final product .

化学反应分析

Types of Reactions: Hyodeoxycholic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives

相似化合物的比较

Hyodeoxycholic Acid Sodium Salt is unique compared to other bile acids due to its specific hydroxylation pattern. Similar compounds include:

Deoxycholic Acid: Lacks the 6α-hydroxyl group present in Hyodeoxycholic Acid.

Chenodeoxycholic Acid: Has a different hydroxylation pattern and is a primary bile acid.

Ursodeoxycholic Acid: Known for its use in treating primary biliary cirrhosis and has a different hydroxylation pattern .

Hyodeoxycholic Acid Sodium Salt stands out due to its specific therapeutic applications and its role in regulating metabolic processes.

属性

CAS 编号 |

10421-49-5 |

|---|---|

分子式 |

C24H39NaO4 |

分子量 |

414.6 g/mol |

IUPAC 名称 |

sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1 |

InChI 键 |

DUYSCILLIVEITB-IHUGHQDSSA-M |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

手性 SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

规范 SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

83-49-8 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

10421-49-5 (hydrochloride salt) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3,6-dihydroxy-5alpha-cholanoic acid hyodeoxycholic acid hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer hyodeoxycholic acid, (3alpha,6beta)-isomer hyodeoxycholic acid, sodium salt hyodesoxycholic acid murideoxycholic acid NaHDC compound sodium hyodeoxycholate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

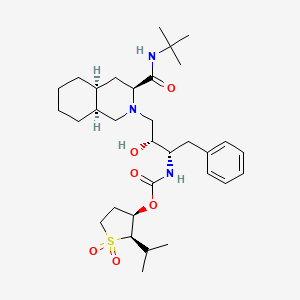

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)